(E)-4-(morpholinosulfonyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide
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Description
(E)-4-(morpholinosulfonyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H20N4O5S2 and its molecular weight is 436.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Novel Compounds
Research has led to the synthesis of novel Schiff base benzamides via the ring opening of thienylidene azlactones, demonstrating the versatility of (E)-4-(morpholinosulfonyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide in synthesizing new compounds with potential antimicrobial activities. The nucleophilic attack of hydrazine hydrate on specific precursors results in breaking heterocyclic bonds and forming new bonding sites for further nucleophilic attacks, leading to the formation of Schiff base compounds with potent antimicrobial activity (Karanth et al., 2018).
Heterocyclic Compounds Synthesis
The compound serves as a starting material or intermediate in the synthesis of various heterocyclic compounds. For example, it has been involved in the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives, showcasing its utility in the synthesis of complex heterocyclic structures with potential applications in chemical research (R. Zaki et al., 2014).
Antimicrobial Activity
- Potential Antimicrobial Agents: The research on derivatives of this compound has demonstrated antimicrobial potential. Various studies have synthesized novel compounds from this chemical, showing good to moderate antimicrobial activities against a range of pathogens, highlighting its importance in developing new antimicrobial agents (Sahin et al., 2012).
Molecular Docking Studies
- Molecular Docking and Antimicrobial Activity: In addition to synthesizing new compounds, studies have also conducted molecular docking analyses to predict the binding efficiency of synthesized compounds to bacterial and fungal targets. This approach helps in understanding the potential mechanism of action of these compounds and identifying promising candidates for further development as antimicrobial agents (Subbulakshmi N. Karanth et al., 2018).
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S2/c23-17(21-20-12-15-2-1-11-28-15)13-19-18(24)14-3-5-16(6-4-14)29(25,26)22-7-9-27-10-8-22/h1-6,11-12H,7-10,13H2,(H,19,24)(H,21,23)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYAUEDBPWACDZ-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.